molecular formula C23H34N4O B11374473 1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-benzimidazol-1-yl}ethanone

1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-benzimidazol-1-yl}ethanone

Cat. No.: B11374473
M. Wt: 382.5 g/mol
InChI Key: QJFFKGOVJBHDDG-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-benzimidazol-1-yl}ethanone is a complex organic compound featuring both azepane and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-benzimidazol-1-yl}ethanone typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-benzimidazol-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-benzimidazol-1-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-benzimidazol-1-yl}ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 1-(azepan-1-yl)ethan-1-one
  • 2-(azepan-1-yl)ethyl methacrylate
  • 1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde

Comparison: 1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-benzimidazol-1-yl}ethanone is unique due to the presence of both azepane and benzimidazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C23H34N4O

Molecular Weight

382.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[1-(azepan-1-yl)ethyl]benzimidazol-1-yl]ethanone

InChI

InChI=1S/C23H34N4O/c1-19(25-14-8-2-3-9-15-25)23-24-20-12-6-7-13-21(20)27(23)18-22(28)26-16-10-4-5-11-17-26/h6-7,12-13,19H,2-5,8-11,14-18H2,1H3

InChI Key

QJFFKGOVJBHDDG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3)N4CCCCCC4

Origin of Product

United States

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